Sepantronium bromide

Descripción general

Descripción

YM155, también conocido como bromuro de sepantronio, es una molécula pequeña que inicialmente se identificó como un potente inhibidor de la survivina, un miembro de la familia de proteínas inhibidoras de la apoptosis. La survivina se sobreexpresa en muchos tipos de cáncer, lo que la convierte en un objetivo para la terapia contra el cáncer. YM155 ha mostrado resultados prometedores en estudios preclínicos al inducir la muerte celular en varias líneas celulares de cáncer, incluyendo cáncer de pulmón de células no pequeñas, cáncer renal, glioblastomas, cáncer de mama triple negativo, cáncer de próstata y leucemia mieloide aguda .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: YM155 se sintetiza a través de un proceso de múltiples pasos que implica la formación de una sal de imidazolio. La ruta sintética generalmente incluye los siguientes pasos:

- Formación del anillo de imidazol.

- Alquilación del anillo de imidazol para formar la sal de imidazolio.

- Bromación para introducir el ion bromuro.

Métodos de Producción Industrial: La producción industrial de YM155 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

- Uso de materiales de partida de alta pureza.

- Condiciones de reacción controladas como temperatura, presión y pH.

- Pasos de purificación que incluyen cristalización y cromatografía para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: YM155 se somete a varias reacciones químicas, incluyendo:

Oxidación: YM155 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de especies reactivas de oxígeno.

Reducción: Las reacciones de reducción que involucran YM155 pueden conducir a la formación de intermediarios reducidos.

Sustitución: YM155 puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: Nucleófilos como aminas o tioles.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de YM155 puede conducir a la formación de derivados oxidados, mientras que las reacciones de sustitución pueden resultar en la formación de compuestos de imidazolio sustituidos .

Aplicaciones Científicas De Investigación

YM155 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como compuesto de herramienta para estudiar la inhibición de la survivina y sus efectos en las vías de muerte celular.

Biología: Investigado por su papel en la inducción de la apoptosis en células cancerosas y su potencial como agente terapéutico.

Medicina: Explorado en ensayos clínicos para el tratamiento de varios tipos de cáncer, incluyendo cáncer de pulmón de células no pequeñas, cáncer de próstata y leucemia linfoblástica aguda.

Industria: Posibles aplicaciones en el desarrollo de nuevas terapias contra el cáncer y como compuesto líder para el descubrimiento de fármacos

Mecanismo De Acción

YM155 ejerce sus efectos al dirigirse a la survivina, una proteína que inhibe la apoptosis y promueve la proliferación celular. El compuesto se une a la región promotora del gen de la survivina, lo que lleva a la regulación negativa de la expresión de la survivina. Esto da como resultado la activación de las vías apoptóticas y la inducción de la muerte celular en las células cancerosas. Además, se ha demostrado que YM155 induce daño al ADN y activa la vía de respuesta al daño al ADN, contribuyendo aún más a sus efectos citotóxicos .

Compuestos Similares:

Embelina: Otro inhibidor de la survivina de molécula pequeña.

LCL161: Una molécula pequeña que se dirige a las proteínas inhibidoras de la apoptosis.

Birinapant: Una molécula pequeña bivalente que se dirige a las proteínas inhibidoras de la apoptosis.

Singularidad de YM155: YM155 es único en su capacidad para inhibir potentemente la expresión de la survivina e inducir la apoptosis en una amplia gama de líneas celulares de cáncer. A diferencia de otros inhibidores de la survivina, YM155 ha mostrado una eficacia significativa en estudios preclínicos y ha sido bien tolerado en ensayos clínicos. Su capacidad para inducir daño al ADN y activar la vía de respuesta al daño al ADN lo distingue aún más de otros compuestos similares .

Comparación Con Compuestos Similares

Embelin: Another small molecule inhibitor of survivin.

LCL161: A small molecule that targets inhibitor of apoptosis proteins.

Birinapant: A bivalent small molecule that targets inhibitor of apoptosis proteins.

Uniqueness of YM155: YM155 is unique in its ability to potently inhibit survivin expression and induce apoptosis in a wide range of cancer cell lines. Unlike other survivin inhibitors, YM155 has shown significant efficacy in preclinical studies and has been well-tolerated in clinical trials. Its ability to induce DNA damage and activate the DNA damage response pathway further distinguishes it from other similar compounds .

Actividad Biológica

Sepantronium bromide, also known as YM155, is a small-molecule inhibitor that selectively suppresses survivin, a member of the inhibitor of apoptosis (IAP) gene family. This compound has garnered attention for its potential in cancer therapy due to its ability to induce apoptosis in various cancer cell lines and enhance the efficacy of conventional chemotherapeutic agents.

This compound functions primarily by downregulating survivin at both the mRNA and protein levels. Survivin plays a crucial role in inhibiting apoptosis and promoting cell proliferation. The mechanism involves the dissociation of the paraspeckle regulatory protein (p54 nrb) from interleukin enhancer-binding factor 3 (ILF3), leading to altered subcellular localization and subsequent downregulation of survivin expression .

Preclinical Studies

In preclinical evaluations, this compound has demonstrated significant anti-tumor activity across various cancer models. It has been shown to:

- Induce Apoptosis : In non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) models, YM155 effectively triggered programmed cell death pathways.

- Enhance Chemotherapy Efficacy : The compound has been found to synergistically enhance the effects of platinum-based chemotherapy agents like carboplatin and paclitaxel .

- Inhibit Tumor Growth : Studies indicate that YM155 can suppress tumor growth and metastasis in xenograft models, particularly in aggressive cancers such as melanoma and bladder cancer .

Phase I/II Study

A notable phase I/II clinical trial investigated the safety and efficacy of this compound in combination with carboplatin and paclitaxel for patients with stage IV NSCLC. Key findings include:

- Patient Demographics : A total of 41 patients participated, primarily with NSCLC.

- Dosage : Patients received escalating doses of this compound ranging from 3.6 to 12 mg/m².

- Safety Profile : The treatment was generally well tolerated, with hematological toxicities being the most common adverse effects.

- Efficacy : The study recorded a modest response rate of 5.4%, with a median progression-free survival (PFS) of 5.7 months and overall survival (OS) of 16.1 months .

| Study Parameter | Value |

|---|---|

| Total Patients | 41 |

| Maximum Tolerated Dose | 10 mg/m² |

| Response Rate | 5.4% |

| Median PFS | 5.7 months |

| Median OS | 16.1 months |

Further Investigations

Subsequent studies have explored the drug's effects on other types of cancer, including lymphomas and breast cancer, revealing varying degrees of efficacy and safety profiles. For instance, a multicenter phase II study noted that while YM155 enhanced responses in B-cell non-Hodgkin lymphoma when combined with rituximab, it showed limited effectiveness in breast cancer populations .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study in NSCLC : Patients treated with YM155 alongside standard chemotherapy exhibited improved tumor regression compared to historical controls receiving chemotherapy alone.

- Adaptation Mechanisms : Research indicated that chronic exposure to YM155 led to cellular adaptations involving oxidative stress responses, which may explain some resistance observed in late-stage trials .

Propiedades

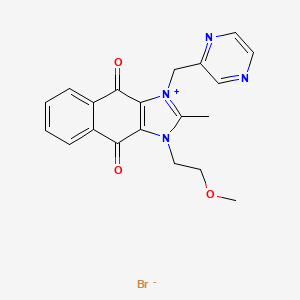

IUPAC Name |

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228817 | |

| Record name | Sepantronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781661-94-7 | |

| Record name | Sepantronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sepantronium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepantronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPANTRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Although initially developed as a survivin suppressant, research suggests that Sepantronium bromide's primary mode of action is the induction of DNA damage through the generation of reactive oxygen species (ROS). [, , ] This DNA damage subsequently triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and potentially parthanatos. [, ]

A: this compound, a quinone-based compound, undergoes a 2-electron reductive activation that leads to the generation of ROS. [] This process can occur independently of oxygen and hydrogen peroxide, distinguishing it from typical quinone mechanisms. []

A: The DNA damage inflicted by this compound activates DNA damage response pathways, leading to cell cycle arrest and ultimately cell death. [, ] Interestingly, in some esophageal squamous-cell carcinoma cell lines, this compound has been shown to switch radiation-induced senescence to apoptosis, further enhancing radiosensitivity. []

ANone: The molecular formula of this compound is C17H17BrN4O2S. It has a molecular weight of 409.3 g/mol.

A: While specific spectroscopic data is not provided in the provided abstracts, they mention techniques such as circular dichroism, absorption spectroscopy, and mass spectrometry being used to characterize the compound and its interactions. [, ]

A: Yes, molecular modeling studies have been conducted to investigate the interaction of this compound with DNA. [] These studies suggested that this compound does not interact with DNA in a manner that would cause intercalation, challenging the initial assumptions about its mechanism of action. []

ANone: The provided abstracts do not delve into specific SAR studies for this compound.

A: this compound is known to be light-sensitive. [] This sensitivity necessitates careful handling and storage procedures to maintain its efficacy.

A: Yes, researchers are investigating the use of liposomal formulations and polymeric nanoparticles to encapsulate this compound. [, ] These strategies aim to enhance drug stability, prolong circulation time, and improve delivery to target tissues, such as glioblastoma cells. [, ]

A: Studies in Japanese patients with advanced solid tumors demonstrated that this compound exhibits dose proportionality in its pharmacokinetics. [] Additionally, renal impairment has been found to influence the pharmacokinetics of the compound. []

A: A study comparing this compound pharmacokinetics in US and Japanese patients with solid tumors or non-Hodgkin lymphoma found no significant differences between the two populations. []

A: Research indicates that this compound faces challenges in penetrating the blood-brain barrier, limiting its efficacy in treating conditions like glioblastoma. [] Nanoparticle formulations are being explored to overcome this limitation. []

A: this compound exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including those derived from melanoma, lymphoma, lung cancer, prostate cancer, and breast cancer. [, , ] It induces cell cycle arrest and apoptosis in these cell lines. []

A: Yes, this compound has shown promising anti-tumor activity in various xenograft models, including those of esophageal squamous-cell carcinoma, hepatoblastoma, and diffuse large B-cell lymphoma. [, , ] These studies highlight its potential as a single agent or in combination with other therapies.

A: this compound has been evaluated in multiple Phase I and II clinical trials for various cancer types. [, , , ] While early-phase trials showed promising signals, later-phase trials, particularly those combining this compound with docetaxel for melanoma or breast cancer, did not meet their primary endpoints. [, ]

A: Resistance to this compound can arise from persistent activation of the DNA damage response pathway and upregulation of antioxidant mechanisms, such as increased glutathione levels. [] Additionally, feedback loops involving NRF2 and FoxO transcription factors contribute to this compound resistance, particularly in triple-negative breast cancer cells. []

A: The provided abstracts mention hematological toxicities, such as neutropenia and thrombocytopenia, as the most common adverse events observed in clinical trials of this compound. [, ]

A: Yes, researchers are developing anti-GD2 immunoliposomes to deliver this compound specifically to neuroblastoma tumor cells. [] This approach aims to enhance the drug's efficacy and reduce off-target effects. []

A: Research suggests that proteins involved in the DNA damage response pathway might serve as more appropriate biomarkers for predicting this compound efficacy than survivin levels. [] Additionally, a study using PET imaging with [11C]YM155 showed promise in predicting response to this compound. []

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method utilized for the quantification of this compound in biological matrices like mouse plasma. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.